(3-Bromopyridin-4-YL)methanol

Descripción

Nomenclature and Structural Representation of (3-Bromopyridin-4-YL)methanol

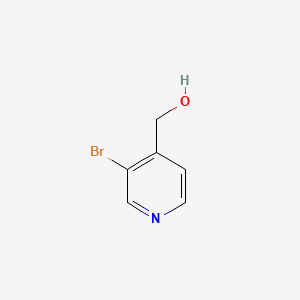

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. A bromine atom is attached at the 3-position and a hydroxymethyl group (-CH₂OH) is at the 4-position of the ring. This specific arrangement of functional groups dictates its chemical reactivity and utility as an intermediate.

The compound is identified by the CAS Number 146679-65-5. Its molecular formula is C₆H₆BrNO, and it has a molecular weight of approximately 188.02 g/mol .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 146679-66-5 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 |

| Canonical SMILES | C1=C(C(=CN=C1)Br)CO |

Importance of Pyridine Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds with vast importance across the chemical sciences. nih.govtandfonline.com The pyridine ring is a structural motif found in numerous natural products, including certain vitamins and alkaloids. researchgate.net In medicinal chemistry, the pyridine scaffold is highly valued and present in a wide array of pharmaceuticals. enpress-publisher.comsciencepublishinggroup.com Its polarity and ability to be ionized often enhance the solubility and bioavailability of drug candidates. enpress-publisher.com

The versatility of pyridine derivatives stems from the reactivity of the pyridine ring and the ability to introduce a wide range of functional groups. researchgate.net This adaptability makes them crucial starting materials and intermediates in the synthesis of complex molecules. enpress-publisher.com Consequently, these compounds are integral to the development of new drugs, agrochemicals, and materials. researchgate.netenpress-publisher.comsciencepublishinggroup.com The biological activities associated with pyridine derivatives are diverse, encompassing antifungal, antibacterial, anticancer, and anti-inflammatory properties, among others. nih.govtandfonline.com

Overview of Research Significance of this compound

This compound is primarily significant as a versatile building block in organic synthesis. lookchem.com Its value lies in the strategic placement of the bromine atom and the hydroxymethyl group, which can be selectively modified in multi-step synthetic sequences.

The bromine atom at the 3-position can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. For instance, research has shown its use in the synthesis of imidazo[1,5-a]pyridine derivatives, which are investigated as potential inhibitors of enzymes like GSK-3β. mdpi.com In one such synthesis, this compound was coupled with a boronic ester derivative to create a key intermediate. mdpi.com

The hydroxymethyl group at the 4-position provides another reactive site. It can be oxidized to form an aldehyde or a carboxylic acid, or it can be converted into other functional groups, such as a methanamine group, to facilitate further molecular modifications. This dual functionality makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science research.

Compound Names Mentioned

This article details the synthetic methodologies for producing this compound and its key precursors, focusing on established and researched chemical pathways.

Propiedades

IUPAC Name |

(3-bromopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBUZBOVEZBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676731 | |

| Record name | (3-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146679-66-5 | |

| Record name | (3-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3-bromopyridin-4-yl Methanol

Reactions of the Methanol Group

The primary alcohol functionality, the methanol group, is a key site for various chemical modifications, including oxidation and derivatization reactions.

Oxidation Reactions

The methanol group of (3-Bromopyridin-4-YL)methanol can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, oxidation of similar hydroxymethylpyridines can be achieved using reagents like manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or through Swern oxidation to produce the aldehyde. ambeed.comgoogle.com Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media (Jones reagent), can further oxidize the alcohol to the carboxylic acid. ambeed.comsmolecule.com The resulting 3-bromopyridine-4-carbaldehyde or 3-bromopyridine-4-carboxylic acid are themselves important synthetic intermediates. For example, 3-bromopyridine-4-carbaldehyde can undergo further reactions, such as condensation with isochroman-4-ones to form methylene-bridged compounds. nih.gov

Derivatization for Analytical and Synthetic Purposes

The ability to derivatize the methanol group is crucial for both creating new molecules and for analytical purposes, such as improving separation and detection in chromatography. sci-hub.se

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) and etherification with alkyl halides or under specific catalytic conditions. ambeed.com

Esterification: The formation of esters is a common transformation. While specific examples for this compound are not extensively detailed in the provided search results, analogous reactions are well-established. organic-chemistry.org For example, the related compound 1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol is converted to its acetate ester using acetic anhydride in the presence of pyridine. asianpubs.org This suggests that this compound could be similarly acylated. The resulting esters can serve as prodrugs or as intermediates for further synthetic manipulations.

Etherification: The formation of ethers from this compound can be achieved through various methods. Base-catalyzed etherification of 3-bromopyridines with alcohols has been reported, although this often involves the pyridine ring itself. rsc.orgnih.gov However, standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, would be a viable route to ethers of this compound.

The conversion of the methanol group to a methanamine group is a synthetically important transformation, as the resulting (3-bromopyridin-4-yl)methanamine is a key building block for various biologically active molecules. mdpi.com A common strategy involves a two-step process:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, for example, by tosylation or by conversion to an alkyl halide (e.g., using thionyl chloride or phosphorus tribromide).

Nucleophilic Substitution: The activated intermediate is then reacted with an amine source, such as ammonia or a primary amine, to displace the leaving group and form the desired methanamine derivative.

Alternatively, reductive amination of the corresponding aldehyde, 3-bromopyridine-4-carbaldehyde, which is obtained from the oxidation of this compound, provides another route to (3-bromopyridin-4-yl)methanamine. A direct conversion of 3-bromopyridine-4-carbonitrile to (3-bromopyridin-4-yl)methanamine via Raney nickel-catalyzed hydrogenation has also been reported. lib4ri.ch

Formation of Esters or Ethers

Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the pyridine ring significantly influences the molecule's reactivity, particularly in reactions involving the aromatic system.

Activation of Pyridine Ring for Electrophilic Substitution

The bromine atom in 3-bromopyridine derivatives has a complex effect on the electrophilic substitution of the pyridine ring. While halogens are generally deactivating due to their inductive electron-withdrawing effect, they are ortho- and para-directing. However, in the context of the electron-deficient pyridine ring, the reactivity towards electrophilic aromatic substitution is generally low.

Research has shown that the presence of the bromine atom can be exploited in cine-substitution reactions, where the incoming group takes a position adjacent to the one previously occupied by the leaving group. nih.gov This often proceeds through a pyridyne intermediate. For example, base-catalyzed reactions of 3-bromopyridines can lead to the formation of a 3,4-pyridyne intermediate, which is then trapped by a nucleophile, resulting in substitution at the 4-position. rsc.orgresearchgate.net This tandem isomerization and substitution provides a method for the 4-selective functionalization of 3-bromopyridines. rsc.orgrsc.orgresearchgate.net Therefore, while the bromine atom itself deactivates the ring towards classical electrophilic substitution, it enables alternative pathways for functionalization.

Cross-Coupling Reactions (e.g., Suzuki Coupling in Drug Synthesis)

The bromine atom at the 3-position of the pyridine ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most important methods for carbon-carbon bond formation due to its wide applicability and functional group tolerance. acs.orgnih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. nih.govrsc.org

The general mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the organohalide (like this compound) to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success and can be optimized for specific substrates. acs.orgresearchgate.net

In the context of drug synthesis, Suzuki coupling using bromopyridine cores is a key strategy. For instance, derivatives of 3-bromopyridine are used to synthesize novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine compounds, which have been investigated as potential acetylcholinesterase inhibitors. openmedicinalchemistryjournal.com While not using this compound directly, this research highlights the utility of the 3-bromopyridine scaffold in creating biologically active molecules. The reaction couples 3-bromopyridine with various substituted aryl boronic acids. openmedicinalchemistryjournal.com

A similar strategy has been employed in the synthesis of potent and selective cytochrome P-450 2A6 inhibitors, where a substituted 3-bromopyridine derivative was coupled with a boronic acid via Suzuki reaction conditions. nih.gov

Table 1: Example of Suzuki Coupling Conditions for 3-Bromopyridine Derivatives

| Reactants | Catalyst | Base | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine and substituted aryl boronic acids | Bis(triphenylphosphine)palladium(II) dichloride | K₂CO₃ | Toluene:H₂O (1:1) | Reflux | 3-Aryl pyridines | Good | openmedicinalchemistryjournal.com |

| 5-(3-Bromopyridin-4-yl)pyrimidine and N-Boc-propargylamine | Bis(triphenylphosphine)palladium(II) dichloride, CuI | Et₃N | DME/EtOH (1:1) | Microwave | Alkynyl-substituted pyridine | Not specified | nih.gov |

| 3-Bromopyridine and potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O/Acetone | 80 °C | 3-Phenylpyridine | 98% | researchgate.net |

Reactivity of the Pyridine Core

Beyond the reactions at the bromine and methanol substituents, the pyridine ring itself can undergo further transformations.

Stereoselective Transformations

The pyridine ring can be subjected to stereoselective transformations, most notably reduction to form piperidine derivatives. The reduction of substituted pyridines can lead to the formation of multiple stereoisomers, and controlling this selectivity is a significant area of research. For instance, the reduction of N-substituted pyridinium salts using sodium borohydride (NaBH₄) in methanol can yield 1,2,5,6-tetrahydropyridines. openmedicinalchemistryjournal.com The catalytic hydrogenation of pyridines is another common method to produce piperidines, often with high cis-selectivity for disubstituted products. mdpi.com

Furthermore, the substituents on the pyridine ring can influence stereoselective reactions. For example, palladium-catalyzed carboetherification reactions involving 3-bromopyridine have been shown to proceed smoothly, indicating that the pyridine nitrogen does not inhibit the catalytic cycle and that stereochemistry can be controlled in related systems. umich.edu The synthesis of P-stereogenic phosphine oxides has also been achieved through the stereoselective palladium-catalyzed cross-coupling of halopyridines, demonstrating that the pyridine moiety is compatible with reactions that generate chiral centers. researchgate.net

A Ritter-type reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid, can be used to synthesize imidazo[1,5-a]pyridine analogs from substituted pyridylmethanols. nih.gov This transformation involves the generation of a carbocation intermediate, and if the starting alcohol is chiral, this can lead to stereoselective cyclization pathways. nih.gov

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Characterization Techniques

The structural elucidation of (3-Bromopyridin-4-YL)methanol relies on a combination of advanced spectroscopic methods. These techniques provide a comprehensive profile of the molecule's atomic connectivity and functional groups. In academic and industrial research, compounds like this are routinely characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

¹³C NMR AnalysisSimilarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. It is expected to display six unique signals: five for the carbon atoms of the pyridine ring and one for the methylene (-CH₂) carbon of the methanol group. The carbon atom attached to the bromine (C3) would appear at a characteristic chemical shift, distinguishable from the other ring carbons.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typical for the hydroxyl group of the alcohol.

C-H stretch: Signals corresponding to the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the methylene group.

C=N and C=C stretch: A series of absorptions characteristic of the pyridine ring's aromatic system.

C-O stretch: A strong band indicating the carbon-oxygen bond of the primary alcohol.

C-Br stretch: An absorption in the fingerprint region corresponding to the carbon-bromine bond.

Although the compound is used in synthetic procedures, specific IR data was not found in the reviewed literature. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.

For this compound (Molecular Formula: C₆H₆BrNO), the mass spectrum would characteristically show a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This distinctive pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 188.02 g/mol . achemblock.comcymitquimica.com Common fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or the bromine atom. However, specific fragmentation data from academic research was not located in the search results.

UV-Vis Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy is a key technique used to study the electronic transitions within a molecule. When a molecule like this compound absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

The primary electronic transitions observed in aromatic molecules such as pyridine derivatives are π → π* and n → π* transitions. sigmaaldrich.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and they are typically high in intensity. The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom in the pyridine ring) to a π* antibonding orbital. sigmaaldrich.com

For substituted bromopyridines, the absorption maxima (λmax) are influenced by the substituents on the pyridine ring. In a methanolic solution, theoretical calculations on the closely related compound 3-bromo-2-hydroxypyridine show an intense electronic transition at 260.4 nm. mdpi.com This absorption is primarily attributed to electron excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1, which corresponds to π → π* and n → π* transitions. mdpi.com Given the structural similarities, this compound is expected to exhibit absorption bands in a similar region, likely around 260-270 nm, arising from these characteristic electronic transitions within the bromopyridine chromophore.

Table 1: Theoretical UV-Vis Absorption Data for a Substituted Bromopyridine in Methanol Data based on the analogous compound 3-bromo-2-hydroxypyridine.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| 260.4 | 0.1428 | HOMO → LUMO / LUMO+1 |

Source: MDPI mdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and purification of compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol or acetonitrile. researchgate.netalwsci.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter used for its identification under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). vscht.cz For this compound, adjusting the percentage of methanol in the mobile phase would alter its retention time; a higher concentration of the organic solvent generally leads to a shorter retention time. researchgate.net HPLC coupled with a UV detector is also routinely used to assess the purity of the compound by comparing the area of the target peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight and structural integrity of synthesized compounds like this compound. After separation by the LC column, the compound is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Weight: 188.02 g/mol ), a common ionization technique like Electrospray Ionization (ESI) would typically produce a protonated molecular ion [M+H]⁺ at an m/z value of approximately 189.03. Analysis of related bromopyridine methanols has confirmed the utility of LC-MS in identifying the correct molecular ion peak. ambeed.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the molecular properties of this compound that complement experimental findings. Theoretical studies, particularly those using Density Functional Theory (DFT), are powerful tools for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, such as B3LYP, which combine exact exchange from Hartree-Fock theory with exchange and correlation energies from DFT, are widely used for their balance of accuracy and computational cost. researchgate.net

A fundamental step in any computational study is geometry optimization. nih.gov This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the equilibrium geometry. For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), are performed to determine the optimal bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov This optimized structure represents the most stable conformation of the molecule in the gas phase or a simulated solvent environment and serves as the foundation for all subsequent property calculations. The process ensures that the calculated properties are representative of the molecule in its most probable state.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations for the analogous 3-bromo-2-hydroxypyridine in methanol predict a HOMO-LUMO gap of 5.403 eV, suggesting significant stability. mdpi.com

Table 2: Calculated FMO Energies and HOMO-LUMO Gap for a Substituted Bromopyridine in Methanol Data based on the analogous compound 3-bromo-2-hydroxypyridine calculated at the B3LYP/6-311++G(d,p) level.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.879 |

| LUMO | -1.475 |

| HOMO-LUMO Gap (ΔE) | 5.403 |

Source: MDPI mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.com An MEP map is plotted on the surface of the molecule, where different colors represent different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. mdpi.com

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, highlighting them as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. mdpi.comnih.gov The MEP map provides a chemically intuitive picture of the molecule's reactive sites.

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the different modes of atomic motion (stretching, bending, twisting), researchers can gain a "fingerprint" of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. The calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. science.gov

While specific, peer-reviewed vibrational frequency analysis data for this compound is not widely published, studies on the closely related compound 3-pyridinemethanol provide valuable insights. In a study utilizing DFT (B3LYP) and ab initio Hartree-Fock (HF) methods, the vibrational frequencies of 3-pyridinemethanol were calculated. researchgate.net The theoretical wavenumbers, after being scaled to correct for systematic errors, showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation allows for a detailed assignment of the fundamental vibrational modes. For a molecule like this compound, similar analysis would be crucial for identifying the characteristic vibrations of the pyridine ring, the C-Br bond, and the methanol group.

Table 1: Selected Vibrational Modes for 3-pyridinemethanol (Analogue) Data sourced from a computational study using DFT and HF methods. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | 3658 | 3380 | Stretching of the hydroxyl group |

| C-H Stretch (Aromatic) | 3070 | 3065 | Stretching of C-H bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | 2960 | 2950 | Stretching of C-H bonds in the CH₂ group |

| C=N Stretch | 1595 | 1585 | Ring stretching within the pyridine core |

| C=C Stretch | 1480 | 1475 | Ring stretching within the pyridine core |

| O-H Bend | 1340 | 1335 | In-plane bending of the hydroxyl group |

| C-O Stretch | 1030 | 1025 | Stretching of the carbon-oxygen bond |

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemistry technique used to approximate the solution of the Schrödinger equation for a multi-electron system. scirp.org It treats each electron as moving in the average electric field created by all other electrons, neglecting explicit electron correlation. reddit.comaps.org While often less accurate than more advanced methods like DFT for certain properties, HF calculations are crucial for providing a baseline and are often performed alongside DFT to assess the impact of electron correlation. scirp.org

In computational studies of pyridine derivatives, the HF method is used to optimize molecular geometry (bond lengths and angles) and calculate electronic properties. For instance, a theoretical investigation on 3-bromo-2-hydroxypyridine utilized both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to compute its structural parameters. mdpi.com Comparing the results from both methods helps in understanding the electronic structure and provides a more complete picture of the molecule's geometry. mdpi.com The optimized geometry is the starting point for further calculations, such as vibrational frequencies and molecular orbital analysis. mdpi.com

Table 2: Calculated Geometrical Parameters for 3-bromo-2-hydroxypyridine (Analogue) Data illustrates a comparison between HF and DFT methods for a related bromopyridine. mdpi.com

| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| Bond Lengths (Å) | ||

| C-Br | 1.889 | 1.915 |

| C-O | 1.345 | 1.360 |

| N-C (adjacent to N) | 1.331 | 1.348 |

| C-C (ring) | 1.385 - 1.401 | 1.395 - 1.412 |

| **Bond Angles (°) ** | ||

| C-C-Br | 120.5 | 120.1 |

| C-N-C | 117.8 | 118.2 |

| C-C-O | 119.5 | 119.9 |

Molecular Dynamics Simulations (for drug discovery applications)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are invaluable for understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or enzyme. nih.govresearchgate.net By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water), researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and predict binding affinity. nih.gov

While specific MD simulation studies featuring this compound as the primary ligand are not prominent, the methodology has been applied to other bromopyridine derivatives. For example, a study on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues used MD simulations to evaluate their potential as inhibitors for a SARS-CoV-2 viral protein. researchgate.net The simulations were performed to determine the stability of the ligand within the protein's binding site over a set period. The results indicated that the designed compounds formed stable complexes, suggesting they could be viable drug candidates. researchgate.net This type of analysis would be essential for evaluating the therapeutic potential of this compound or its derivatives in a drug design project.

Table 3: Example Application of MD Simulation in Drug Discovery for a Bromopyridine Analogue This table outlines the typical goals and findings from an MD simulation study.

| Parameter | Description | Findings for Analogue researchgate.net |

| Simulation Goal | To assess the stability of the ligand-protein complex. | The designed ligand showed stable binding in the active site of the viral protease. |

| Simulation Time | The duration of the simulation (e.g., 50-100 nanoseconds). | A sufficiently long simulation was run to observe the dynamic behavior and confirm stability. |

| Key Interactions | Identification of persistent hydrogen bonds, hydrophobic interactions, etc. | The ligand formed consistent hydrogen bonds and other interactions with key amino acid residues. |

| RMSD Analysis | Root Mean Square Deviation to measure conformational changes. | Low RMSD values for the ligand and protein backbone indicated the complex remained stable throughout the simulation. |

AIM (Atoms in Molecules) Calculations for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a theoretical model that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. wikipedia.org By locating critical points in the electron density, AIM can identify bond paths between atoms and quantify the nature of these interactions. This is particularly useful for studying non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces, which are crucial for molecular recognition and crystal packing. mdpi.com

The AIM analysis of the 3-bromo-2-hydroxypyridine dimer provides a clear example of this method's utility. mdpi.com The study aimed to characterize the intermolecular hydrogen bond (O-H···N) that holds the dimer together. By analyzing the properties at the bond critical point (BCP) between the hydrogen and nitrogen atoms, researchers can determine the strength and nature of the bond. A positive value for the Laplacian of the electron density (∇²ρ(r)) at the BCP, for instance, is characteristic of "closed-shell" interactions, such as hydrogen bonds. mdpi.com

Table 4: AIM Topological Parameters for the Intermolecular H-Bond in the 3-bromo-2-hydroxypyridine Dimer (Analogue) Data sourced from an AIM analysis on a related bromopyridine. mdpi.com

| Topological Parameter | Symbol | Calculated Value (a.u.) | Interpretation |

| Electron Density | ρ(r) | 0.031 | Indicates the electron density at the bond critical point; higher values suggest stronger interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | +0.095 | A positive value indicates charge depletion, typical of a strong, closed-shell hydrogen bond. |

| Total Energy Density | H(r) | -0.001 | A negative value for H(r) suggests a degree of covalent character in the hydrogen bond. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of the bromo and hydroxymethyl functional groups on the pyridine core makes (3-Bromopyridin-4-YL)methanol a highly versatile reagent in the construction of intricate molecular architectures.

Synthesis of Complex Organic Molecules

This compound is instrumental in the synthesis of complex organic molecules. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. This is a fundamental transformation in the assembly of complex scaffolds. For instance, it has been used in the synthesis of imidazo[1,5-a]pyridine derivatives. In one example, this compound was coupled with a boronic ester derivative of an imidazo[1,5-a]pyridine-1-carboxamide to create an alkoxy-substituted pyridinyl product. nih.govmdpi.com Such reactions are pivotal in creating libraries of compounds for screening in drug discovery programs.

The hydroxymethyl group provides another reactive site. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, further expanding its synthetic utility. This dual reactivity enables chemists to build upon the pyridine core in a controlled and sequential manner, leading to the creation of highly functionalized and complex molecules.

Preparation of Other Organic Compounds

Beyond its role in building complex backbones, this compound is a precursor for a variety of other organic compounds. For example, the hydroxymethyl group can be converted to a methanamine group through oxidation to an aldehyde followed by reductive amination. This transformation yields (3-bromopyridin-4-yl)methanamine, a compound with its own set of applications in medicinal chemistry.

Furthermore, the bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at the 3-position of the pyridine ring. This versatility makes it a valuable starting material for generating a diverse range of substituted pyridine derivatives.

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are frequently found in biologically active compounds, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.comlookchem.com

Development of Biologically Active Molecules

The pyridine ring is a common feature in many biologically active molecules. The presence of a bromine atom in this compound allows for its incorporation into larger molecules that can interact with biological targets. For example, brominated pyridines are utilized in the development of herbicides and insecticides. vulcanchem.com The modification of this building block can lead to the discovery of novel compounds with desired biological activities.

Research has shown that derivatives of this compound are being explored for their potential as pharmacological agents. The ability to functionalize both the bromine and hydroxymethyl positions provides a pathway to synthesize a variety of compounds for biological screening. chemscene.com

Synthesis of Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com Its derivatives are often key components in the multi-step synthesis of active pharmaceutical ingredients (APIs). For instance, it can be a precursor to more complex intermediates used in the production of drugs targeting a range of diseases. sci-hub.se The ability to use this compound in robust and scalable synthetic routes is a significant advantage in pharmaceutical manufacturing.

Role in Drug Discovery and Medicinal Chemistry

In the field of drug discovery, this compound serves as a valuable scaffold for generating novel chemical entities. chemimpex.com Medicinal chemists utilize this building block to design and synthesize compounds that can interact with specific biological targets, such as enzymes and receptors. chemimpex.com

A notable application is in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. In a specific study, this compound was used in a Suzuki coupling reaction to synthesize an alkoxy-substituted imidazo[1,5-a]pyridine derivative, which was then evaluated for its inhibitory activity against GSK-3β. nih.govmdpi.com This highlights the direct role of this compound in creating potential therapeutic agents. The structural features of this compound allow for the fine-tuning of physicochemical properties of the final molecules, which is critical for optimizing their drug-like characteristics.

Design and Synthesis of Novel Inhibitors (e.g., GSK-3β inhibitors)

Glycogen synthase kinase-3β (GSK-3β) is a crucial enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer. nih.govunisi.it Consequently, the development of potent and selective GSK-3β inhibitors is a major focus in medicinal chemistry. nih.govunisi.it

This compound has been utilized as a key reagent in the synthesis of novel GSK-3β inhibitors. In one study, it was used in a Suzuki coupling reaction to create an alkoxy-substituted pyridinyl derivative of an imidazo[1,5-a]pyridine-1-carboxamide. nih.govmdpi.com This synthetic strategy involved converting a bromo-imidazopyridine carboxamide into a boronic ester, which was then coupled with this compound to yield the target inhibitor. nih.govmdpi.com The resulting compounds demonstrated good GSK-3β inhibitory activity, mostly in the nanomolar range. mdpi.com Research in this area often focuses on creating compounds that can effectively interact with the ATP-binding site of the enzyme, with the pyridine moiety playing a key role in establishing these interactions. acs.orgmdpi.com

| Compound Series | Precursor Mentioned | Key Reaction | Reported Activity | Reference |

|---|---|---|---|---|

| Imidazo[1,5-a]pyridine-1-carboxamides | This compound | Suzuki Coupling | Nanomolar IC50 values | nih.gov, mdpi.com |

| 5-[(heteroaryl)methylene]hydantoins | 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | Knoevenagel Condensation | IC50 = 3.39 ± 0.16 μM | mdpi.com |

| N-(pyridin-2-yl)cyclopropanecarboxamides | N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide | Suzuki–Miyaura Coupling | Lead to inhibitor with IC50 = 70 nM | acs.org |

Cholesterol 24-Hydroxylase (CH24H) Inhibitor Research (related pyridine scaffolds)

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a critical role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC). nih.govnih.gov The inhibition of CH24H is being explored as a potential therapeutic strategy for neurodegenerative disorders and certain epilepsies. nih.govgoogle.com

Structure-based drug design has identified 3,4-disubstituted pyridine derivatives as a promising class of CH24H inhibitors. nih.gov Research in this area has utilized precursors structurally related to this compound. For instance, 1-(3-bromopyridin-4-yl)ethanone served as a starting point for the synthesis of novel 3-piperidinyl pyridine derivatives. acs.org The optimization of these pyridine scaffolds led to the discovery of highly potent and selective CH24H inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govacs.org The X-ray crystal structure of one such inhibitor complexed with the CH24H enzyme confirmed a unique binding mode, validating the 3-substituted-4-arylpyridine scaffold as a viable framework for CH24H inhibition. nih.govacs.org

Ligand and Catalyst Development

The structural features of this compound and its derivatives make them useful in the development of specialized ligands for coordination chemistry and in the creation of novel catalysts. The pyridine nitrogen atom can coordinate to metal centers, while the bromo- and methanol-substituents allow for further synthetic modifications to tune the ligand's electronic and steric properties.

Bromopyridines are common starting materials for creating more complex ligand systems through cross-coupling reactions. acs.orgbohrium.com For example, pyridine-based structures are integral to versatile terdentate ligands like the [2,6-bis(1,2,3-triazol-4-yl)pyridine] (btp) motif, which is used to generate coordination complexes, supramolecular assemblies, and polymeric networks for applications in catalysis and materials science. researchgate.net Furthermore, iridium(III) catalysts have been successfully used for the N-alkylation of related bromopyridinamines with alcohols, demonstrating the role of these scaffolds in developing efficient catalytic processes for C-N bond formation. acs.org The compound this compound itself is listed within catalyst-related product series, indicating its utility in this domain. lookchem.com

Exploration in Material Science

The application of pyridine derivatives extends into material science, where their electronic and structural properties are harnessed to create functional materials. While specific studies on this compound are not extensively documented, research on its isomers and related compounds highlights the potential of this chemical class.

For example, the related compound (6-Bromopyridin-3-yl)methanol is explored for its potential in developing new materials, including coatings and polymers. chemimpex.com Pyridine-containing molecules are investigated for applications in electronic materials, such as organic field-effect transistors (OFETs), liquid crystals, and as building blocks for dendrimers and polymeric networks. researchgate.netambeed.com The inherent intramolecular charge transfer (ICT) characteristics of substituted pyridines make them candidates for nonlinear optical (NLO) materials, which are crucial for various technologies. bohrium.com The ability to form self-assembling structures and coordinate with metals also makes these compounds valuable in creating functional supramolecular materials. researchgate.net

Biochemical Research Applications

In biochemical research, this compound serves as a precursor for molecules designed to interact with biological targets like enzymes and receptors. medchemexpress.com

Enzyme Inhibition Studies

Beyond the GSK-3β and CH24H inhibitors discussed previously, the 3-bromopyridine scaffold is a component of inhibitors for other enzyme classes. The oxidized form of the title compound, 3-bromopyridine-4-aldehyde, was used to synthesize derivatives that showed inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. nih.gov Additionally, related pyridine methanamines have been identified as inhibitors of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism. researchgate.net The isomer (6-Bromopyridin-3-yl)methanol is explicitly noted as a tool compound used in enzyme inhibition studies to help understand biological processes and disease mechanisms. chemimpex.com

Receptor Binding Studies

Receptor binding assays are fundamental tools in drug discovery for identifying and characterizing the interaction of ligands with their receptor targets. merckmillipore.com These assays often use radiolabeled or fluorescent ligands in competitive formats to screen for new chemical entities with high affinity and specificity. merckmillipore.comotago.ac.nz The related isomer, (6-Bromopyridin-3-yl)methanol, is utilized in receptor binding studies, indicating the utility of the bromopyridinyl methanol scaffold in this area of research. chemimpex.com The ability to synthetically modify the scaffold allows for the creation of a library of related compounds, which can be screened to understand structure-activity relationships and to identify lead compounds that bind to specific biological receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromopyridin-4-YL)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by hydroxymethylation. For example, (3-bromopyridin-4-yl)ethanol analogs are synthesized via nucleophilic substitution using bromine sources under controlled temperatures (40–60°C) . Purification often employs gradient elution (1–2% methanol in dichloromethane) to isolate the product with ≥70% yield . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of acetylating agents) and reaction time (2–6 hours) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

- ¹H NMR : A singlet for the hydroxymethyl group (δ ~3.57 ppm) and pyridine ring protons (δ 7.55–8.53 ppm) .

- ¹³C NMR : Peaks at δ 119–154 ppm for aromatic carbons and δ 68 ppm for the hydroxymethyl carbon .

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ observed at 201.9860 vs. calculated 201.9862) . Infrared (IR) spectroscopy identifies O–H stretches (~3200–3400 cm⁻¹) .

Q. What common chemical reactions does this compound undergo, and what reagents/conditions are recommended?

- Methodological Answer : Key reactions include:

- Nucleophilic Substitution : Bromine can be replaced by amines or alkoxides using Pd catalysts (e.g., Suzuki coupling) .

- Oxidation : Convert the hydroxymethyl group to a ketone using KMnO₄ or CrO₃ in acidic conditions .

- Esterification : React with acetic anhydride in dichloromethane to form acetylated derivatives .

- Reduction : LiAlH₄ reduces ester groups to alcohols, though NaBH₄ is preferred for selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound derivatives?

- Methodological Answer : Contradictions often arise from varying reaction setups (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed substitutions may yield 43–67% depending on ligand choice (e.g., PPh₃ vs. XPhos) . Systematic analysis using Design of Experiments (DoE) can isolate critical variables. Cross-referencing NMR yields with isolated yields (e.g., 67% vs. 43% in ) helps identify purification losses .

Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during cross-coupling reactions?

- Methodological Answer : The bromine at the 3-position activates the pyridine ring for electrophilic substitution. Density Functional Theory (DFT) studies show that the electron-withdrawing bromine lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts . Steric effects from adjacent substituents (e.g., hydroxymethyl) can hinder transmetallation, reducing yields in Suzuki reactions .

Q. How does this compound serve as a precursor in medicinal chemistry, and what biological targets have been explored?

- Methodological Answer : The compound acts as a scaffold for kinase inhibitors and neurotransmitter analogs. For instance, trifluoroethylamine derivatives exhibit nanomolar affinity for serotonin receptors . Structural modifications (e.g., replacing Br with CF₃) enhance blood-brain barrier penetration, as shown in in vitro models .

Q. What advanced structural analysis methods are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is gold-standard . For unstable crystals, synchrotron radiation improves resolution. Pair distribution function (PDF) analysis aids amorphous phase characterization .

Q. How do substituent effects (e.g., Br vs. F or CH₃) alter the reactivity and applications of this compound analogs?

- Methodological Answer : Fluorine increases electronegativity, enhancing hydrogen-bonding interactions in enzyme inhibition (IC₅₀ improved by 10× vs. Br in ). Methyl groups improve lipophilicity (logP +0.5), favoring membrane permeability in cell-based assays . Comparative QSAR models quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.